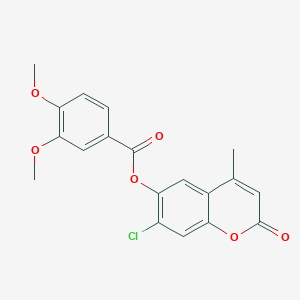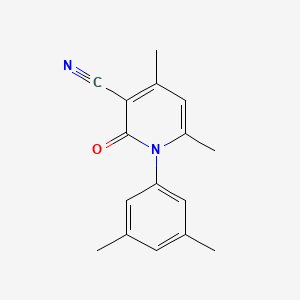![molecular formula C20H22N6O3S B14948237 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes isopropoxyphenyl, methoxyphenyl, and tetrazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the isopropoxyphenyl and methoxyphenyl derivatives, followed by the introduction of the tetrazolyl group. The final step involves the condensation of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, controlled temperature, and pressure conditions, and purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often include controlled temperature and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazide derivatives and tetrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H22N6O3S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[(Z)-(2-propan-2-yloxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N6O3S/c1-14(2)29-18-7-5-4-6-15(18)12-21-22-19(27)13-30-20-23-24-25-26(20)16-8-10-17(28-3)11-9-16/h4-12,14H,13H2,1-3H3,(H,22,27)/b21-12- |
InChI-Schlüssel |
REEMRQMZBKUYOU-MTJSOVHGSA-N |
Isomerische SMILES |
CC(C)OC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14948156.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)

![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)
![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)

![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
